N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

Description

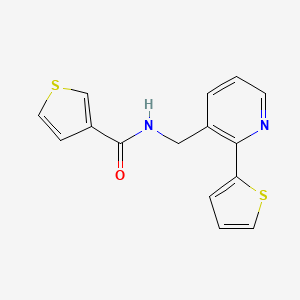

N-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted at position 2 with a thiophene ring and at position 3 with a methyl group bearing a thiophene-3-carboxamide moiety. This dual thiophene-pyridine architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c18-15(12-5-8-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-20-13/h1-8,10H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITYIWKABSVWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with thiophene moieties have been reported to exhibit a wide range of therapeutic properties with diverse applications in medicinal chemistry.

Mode of Action

Compounds with thiophene moieties are known to interact with their targets through various mechanisms, including covalent and non-covalent interactions. The formation and rupture of certain bonds in different environments can be used to achieve controlled drug release.

Biochemical Pathways

Similar compounds have been reported to affect various pathways, including those involved in anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities.

Pharmacokinetics

Similar compounds have been reported to exhibit various pharmacokinetic properties, influencing their bioavailability and therapeutic efficacy.

Biological Activity

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its antibacterial and antioxidant activities, among others.

Molecular Structure

- Molecular Formula : CHNOS

- Molecular Weight : 300.4 g/mol

- CAS Number : 2034206-64-7

Structural Features

The compound features a thiophene ring, a pyridine moiety, and a carboxamide functional group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 300.4 g/mol |

| CAS Number | 2034206-64-7 |

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In studies comparing various thiophene derivatives, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of different derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound had an inhibition zone diameter comparable to standard antibiotics like Ampicillin.

| Compound | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| This compound | 20 | 50 |

| Ampicillin | 25 | 25 |

Antioxidant Activity

The compound also shows promising antioxidant properties. In vitro assays using the ABTS method revealed that it can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Antioxidant Assay Results

In a study measuring the antioxidant activity of various compounds, this compound exhibited significant inhibition percentages:

| Compound | % Inhibition at 100 µM |

|---|---|

| This compound | 62.0 |

| Ascorbic Acid | 70.0 |

The biological activity of this compound is believed to stem from its ability to interact with bacterial cell membranes and inhibit essential metabolic processes. The presence of the thiophene and pyridine rings enhances its lipophilicity, facilitating membrane penetration.

Scientific Research Applications

Medicinal Chemistry

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide has shown potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance:

- A derivative exhibited significant cytotoxicity against HeLa and MCF7 cancer cell lines, with IC50 values of 5.4 µM and 6.2 µM, respectively .

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, which are critical for cancer treatment.

Antimicrobial Properties

The compound also shows promise in antimicrobial applications:

- In vitro studies revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL.

This antimicrobial activity suggests potential applications in developing new antibiotics or preservatives.

Agricultural Applications

The antifungal properties of thiophene derivatives are well-documented, making this compound a candidate for agricultural use.

Fungicidal Activity

Research indicates that compounds similar to this compound can inhibit phytopathogenic fungi:

| Fungi | Inhibition (%) at 100 µg/mL |

|---|---|

| Gibberella zeae | 70% |

| Fusarium oxysporum | 65% |

These results demonstrate the compound's potential as a fungicide, which could help in crop protection strategies.

Material Science Applications

The unique structural features of this compound lend themselves to material science applications.

Conductive Polymers

Thiophene derivatives are known for their electrical conductivity. Research has explored their incorporation into conductive polymers:

- The compound can be polymerized to form conductive networks that are useful in organic electronics.

- These materials have potential applications in organic photovoltaic cells and sensors due to their favorable electronic properties .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiophene-based carboxamides demonstrated that those with pyridine substituents exhibited enhanced anticancer activity compared to their non-substituted counterparts. The study highlighted the importance of structural modifications in improving biological efficacy, paving the way for further development of targeted cancer therapies .

Case Study 2: Agricultural Application

In agricultural trials, N-(substituted pyridinyl)-thiophene derivatives were tested against common fungal pathogens affecting crops. The results indicated that these compounds could significantly reduce fungal load on treated plants, showcasing their potential as eco-friendly fungicides.

Comparison with Similar Compounds

Structural Analogues with Thieno[2,3-b]pyridine Cores

Compounds such as N-Methyl-3-[(3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl)carbamoyl]-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxamide (7c) and N-Benzyl analog (7e) () share a fused thieno[2,3-b]pyridine scaffold but differ in substituents (e.g., cyano, ethoxy, phenyl). For instance, compound 7c exhibits a melting point of 238–240°C, indicative of high crystallinity due to extended π-conjugation, whereas the target compound’s simpler structure may offer improved solubility in polar aprotic solvents like DMF .

Table 1: Key Differences in Thieno[2,3-b]pyridine Analogs

Thiophene-Acetamide Derivatives

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () features a simpler structure with two thiophene rings linked via an acetamide group. The absence of a pyridine ring reduces aromatic stacking interactions but improves synthetic accessibility. This compound’s two-step synthesis (acid activation followed by amide coupling) contrasts with the likely multi-step synthesis required for the target compound.

Carboxamide Derivatives with Bulky Substituents

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p) () incorporates a tert-butyl group and a pyridinylethyl chain, introducing significant steric bulk. Such modifications are often employed to modulate metabolic stability in drug design. In contrast, the target compound’s pyridinylmethyl-thiophene carboxamide structure likely offers a balance between lipophilicity and hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or receptors .

Trifluoromethylpyrimidine-Containing Analogs

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-3-carboxamide () integrates a trifluoromethylpyrimidine group, which enhances metabolic resistance and membrane permeability. The trifluoromethyl group increases molecular weight (315.32 g/mol) and lipophilicity (ClogP ~2.8), whereas the target compound’s pyridine-thiophene system may exhibit lower ClogP (~2.0), favoring aqueous solubility .

Hydrazide and Azide Derivatives

Compounds like 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) () replace the carboxamide with hydrazide functionalities. These derivatives are intermediates for synthesizing heterocycles (e.g., triazoles) via cyclization reactions. The target compound’s carboxamide group, in contrast, is less reactive but more stable under physiological conditions, making it preferable for in vivo studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide, and what key reaction steps are involved?

- Methodology : Synthesis typically involves multi-step organic reactions, such as coupling between pyridine and thiophene derivatives. For example, similar compounds are synthesized via nucleophilic substitution or amidation reactions using anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane (CH₂Cl₂) under reflux conditions . Purification methods include reverse-phase HPLC or recrystallization (e.g., methanol) to achieve high yields (e.g., 70–85%) .

- Key Data :

| Step | Reagents/Conditions | Yield | Purification |

|---|---|---|---|

| Amidation | Maleic anhydride, CH₂Cl₂, reflux | 75% | Methanol recrystallization |

| Coupling | Thiophene carbonyl chloride, acetonitrile | ~70% | Solvent evaporation |

Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., thiophene protons at δ 6.8–7.5 ppm; carbonyl carbons at ~165–170 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, NH stretch at ~3300 cm⁻¹) .

- HRMS/LC-MS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₃N₂O₂S₂: 345.04; observed: 345.05) .

Q. What methods are used to assess the compound’s stability in solution?

- Methodology : Stability is evaluated via accelerated degradation studies under varying pH, temperature, and light exposure. For example:

- HPLC Monitoring : Tracks degradation products over time .

- Thermogravimetric Analysis (TGA) : Determines thermal stability (e.g., decomposition above 200°C) .

Q. What preliminary biological activity screening assays are applicable?

- Methodology :

- Antimicrobial Activity : Agar dilution or broth microdilution assays (e.g., MIC values against S. aureus or E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized in multi-step syntheses to improve yield?

- Methodology :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in amidation .

- Catalyst Use : Palladium catalysts for coupling steps (e.g., Suzuki-Miyaura for pyridine-thiophene linkage) .

- Challenges : Competing side reactions (e.g., over-oxidation of thiophene rings) require controlled stoichiometry and inert atmospheres .

Q. How can contradictory bioactivity results across studies be resolved?

- Methodology :

- Dose-Response Validation : Reproduce assays with standardized protocols (e.g., fixed cell lines, serum-free conditions).

- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target engagement (e.g., kinase inhibition profiling) .

Q. What computational approaches elucidate structure-activity relationships (SAR)?

- Methodology :

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to predict reactivity .

- Molecular Docking : Simulate binding to biological targets (e.g., COX-2 for anti-inflammatory activity) .

Q. How are crystallographic disorder issues addressed during structural analysis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.